2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
Description
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-3-27-16-10-7-14(11-17(16)28-4-2)20-23-21-25(24-20)19(26)12-18(29-21)13-5-8-15(22)9-6-13/h5-11,18H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFPGWPRMUYCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=C(C=C4)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a member of the triazole-thiazine family of heterocyclic compounds. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through a review of existing literature and research findings.
The synthesis of triazole derivatives typically involves the reaction of hydrazines with various carbonyl compounds or the cyclocondensation of suitable precursors. The compound can be synthesized through established methods that involve the formation of the triazole ring followed by thiazine incorporation.
Anticancer Activity
Research indicates that compounds containing the triazole moiety often exhibit significant anticancer properties. For instance, studies have shown that similar triazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
- Case Study : A related study on fluorinated triazoles demonstrated antiproliferative activity against lung and breast cancer cells. Compounds were tested for their efficacy, revealing IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The biological activity of triazoles extends to antimicrobial properties. Triazole-thiazine compounds have been reported to exhibit antibacterial and antifungal activities against a range of pathogens.
- Research Findings : A study highlighted that certain triazole derivatives showed comparable antibacterial efficacy against Mycobacterium tuberculosis and exhibited significant antifungal activity against clinically relevant fungi .
Enzyme Inhibition
Triazole derivatives are known for their ability to inhibit various enzymes. The presence of the thiazine ring enhances this property by increasing the binding affinity through additional hydrogen bonding interactions.
- Mechanism : The interaction with enzymes such as aromatase and cholinesterase has been documented. The ability of these compounds to form hydrogen bonds with enzyme active sites is crucial for their inhibitory effects .
Data Table: Biological Activities Overview
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in bacteria. A derivative of this compound demonstrated significant inhibition against the VIM-2 enzyme with an IC50 value of 38.36 μM, indicating its promise as a lead compound for developing new antibiotics to combat resistant bacterial strains .
Anticancer Properties
The compound's structural features suggest it may possess anticancer properties. Triazole derivatives have been linked to various biological activities, including anticancer effects. Research indicates that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines, making it a candidate for further exploration in cancer therapy .
Study on Antimicrobial Activity
In a study published in December 2019, researchers screened various triazole derivatives for their inhibitory effects on MBLs. The results showed that certain derivatives of triazolo-thiazines exhibited potent inhibition against MBLs with selectivity towards specific types like VIM-2 and IMP-1. These findings support the development of targeted therapies against antibiotic-resistant infections .
Study on Anticancer Activity
A review article published in February 2022 compiled synthetic approaches for triazolo-thiadiazine derivatives and their biological activities. The review noted that compounds similar to 2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one showed significant cytotoxicity against various cancer cell lines. This highlights the need for further investigation into their potential as anticancer agents .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of triazolothiazinones are highly dependent on substituent variations. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous compounds due to lack of direct data.
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-diethoxy and 4-fluoro substituents in the target compound contrast with chlorine in CAS 620570-79-8, which is electron-withdrawing. Ethoxy groups increase lipophilicity compared to methoxy .
- Bioactivity Trends : Chlorophenyl analogs (e.g., CAS 620570-79-8) are associated with antimicrobial activity, while fluorophenyl derivatives (e.g., CAS 442556-14-1) may enhance target binding due to fluorine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
